3-Amino-N-(1-(2-chloro-4,6-dimethylphenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl)benzamide
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Overview
Description
3-Amino-N-(1-(2-chloro-4,6-dimethylphenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl)benzamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-(1-(2-chloro-4,6-dimethylphenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl)benzamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.
Substitution reactions:
Amidation: The final step involves the formation of the benzamide group through the reaction of the pyrazole derivative with an appropriate amine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the amino group or the pyrazole ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-Amino-N-(1-(2-chloro-4,6-dimethylphenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-N-(1-(2-chlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl)benzamide
- 3-Amino-N-(1-(4,6-dimethylphenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl)benzamide
Uniqueness
The presence of the 2-chloro-4,6-dimethylphenyl group in 3-Amino-N-(1-(2-chloro-4,6-dimethylphenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl)benzamide may confer unique properties, such as increased lipophilicity or specific binding affinity to certain targets, distinguishing it from other similar compounds.
Properties
CAS No. |
88372-24-1 |
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Molecular Formula |
C18H17ClN4O2 |
Molecular Weight |
356.8 g/mol |
IUPAC Name |
3-amino-N-[1-(2-chloro-4,6-dimethylphenyl)-5-oxo-4H-pyrazol-3-yl]benzamide |
InChI |
InChI=1S/C18H17ClN4O2/c1-10-6-11(2)17(14(19)7-10)23-16(24)9-15(22-23)21-18(25)12-4-3-5-13(20)8-12/h3-8H,9,20H2,1-2H3,(H,21,22,25) |
InChI Key |
OABRACVPJGRIOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)N2C(=O)CC(=N2)NC(=O)C3=CC(=CC=C3)N)C |
Origin of Product |
United States |
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